molecular formula C11H18ClNO B1429336 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 72954-90-6

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1429336
CAS No.: 72954-90-6
M. Wt: 215.72 g/mol
InChI Key: KXRHAKAYGDRQKU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy (-OCH₃) group at the para position of the phenyl ring and a branched methyl group on the propanamine backbone. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol (calculated). The compound is commercially available with purities up to 98% (HC-3698, []) and is utilized in pharmaceutical research, particularly in structure-activity relationship (SAR) studies for central nervous system (CNS) agents. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHAKAYGDRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Starting from 4-Methoxybenzaldehyde

A common and efficient synthetic approach involves the reductive amination of 4-methoxybenzaldehyde with methylamine, followed by reduction and salt formation:

  • Step 1: Formation of Imine Intermediate
    4-Methoxybenzaldehyde is reacted with methylamine under controlled conditions to form an imine intermediate. This step typically requires mild acidic or neutral conditions to facilitate imine formation without side reactions.

  • Step 2: Reduction of Imine
    The imine is reduced using a hydride donor such as sodium borohydride or catalytic hydrogenation. Sodium borohydride is preferred for laboratory-scale synthesis due to its selectivity and mild reaction conditions, while catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) is favored for industrial scale due to scalability.

  • Step 3: Hydrochloride Salt Formation
    The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability, crystallinity, and ease of handling.

This route is widely used due to its simplicity and relatively high yields.

Catalytic Hydrogenation of Precursors

An alternative approach involves catalytic hydrogenation of precursor compounds such as (R)- or (S)-1-(4-methoxyphenyl)propan-2-one derivatives:

  • The compound is dissolved in methanol and subjected to hydrogenation using 10% palladium on activated carbon catalyst under a hydrogen atmosphere (1.5 MPa) at 40°C for approximately 24 hours.
  • After completion, the catalyst is filtered off and the solvent evaporated to yield the amine product with high purity and yield (up to 99.8%).
  • This method is advantageous for producing enantiomerically pure amines when starting from chiral precursors.

Multi-Step Synthesis via Imine Formation and Reduction (Patent WO2015159170A2)

According to a detailed patent process:

  • Step (a): 4-Methoxyacetophenone is reacted with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid as catalyst under reflux. Water formed is removed azeotropically using a Dean-Stark apparatus, yielding an imine intermediate.
  • Step (b): The imine is hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours to form a chiral amine salt.
  • Step (c): The amine salt is basified with sodium hydroxide, extracted, and further hydrogenated to yield the free amine. The hydrochloride salt is then formed by treatment with hydrochloric acid and recrystallized from ethyl acetate to obtain the final product as a white crystalline solid with 100% chiral purity.

This method emphasizes optical purity and scalability for commercial production.

Reaction Conditions and Catalysts

Step Reagents / Conditions Catalyst / Solvent Temperature Time Yield / Purity
Imine formation 4-Methoxybenzaldehyde + methylamine + p-TsOH Toluene Reflux (100-110°C) 10-12 hours Intermediate (syrup)
Imine reduction Hydrogen gas + Pd/C catalyst Methanol 35-40°C 10-24 hours >99% yield (crude)
Hydrochloride salt formation HCl treatment Ethyl acetate (crystallization) Room temp (25-30°C) 30 min to several hours 100% chiral purity (HPLC)

Optical Purity and Enantiomeric Considerations

  • The preparation of optically pure (S)- or (R)-1-(4-methoxyphenyl)-2-methylpropan-1-amine hydrochloride is critical for pharmaceutical applications.
  • Methods involving chiral auxiliaries such as (S)-(-)-α-methylbenzylamine or chiral catalysts (e.g., rhodium complexes with chiral ligands) enable asymmetric synthesis with high enantiomeric excess (up to 100% chiral purity by HPLC).
  • Enzymatic resolution and asymmetric hydroboration methods have been reported but are less favored commercially due to lower optical purity and complexity.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Reductive amination (NaBH4) Simple, mild conditions High yield, easy to scale Moderate optical purity if racemic
Catalytic hydrogenation (Pd/C) High yield, applicable to chiral precursors High purity, scalable Requires hydrogen gas and catalyst
Multi-step imine formation + hydrogenation (Patent) High optical purity, commercial scale suitability Excellent chiral purity, reproducible Multi-step, requires careful control
Enzymatic resolution Uses Lipase B enzyme Moderate optical purity Not suitable for commercial scale
Asymmetric hydroboration High optical purity (up to 98%) Excellent stereoselectivity Expensive catalysts, complex setup

Research Findings and Industrial Relevance

  • The patent WO2015159170A2 outlines a commercially viable process balancing optical purity and production efficiency, avoiding hazardous reagents like borane-THF and silica gel chromatography.
  • Catalytic hydrogenation remains the backbone of industrial synthesis due to its scalability and high yield.
  • The choice of method depends on the desired optical purity, cost constraints, and scale of production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development, particularly in synthesizing various therapeutic agents.

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit notable antitumor activity against several cancer cell lines. The benzothiazole moiety present in some derivatives demonstrates nanomolar inhibitory activity, making it a candidate for further development in oncology.
  • Antibiotics and Antiviral Agents : Its structural characteristics allow for the synthesis of antibiotics and antiviral drugs, contributing to the pharmaceutical landscape by providing new avenues for treatment .
  • CNS Stimulants : As a methoxy analog of methamphetamine, this compound has been studied for its central nervous system stimulant properties, which may lead to applications in managing certain neurological conditions .

Chemical Industry Applications

In the chemical sector, 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride serves multiple roles:

  • Catalyst and Intermediate : It acts as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules. Its amino group allows for further functionalization through coupling reactions or incorporation into polymers .
  • Surfactants and Coatings : The compound is also utilized in producing surfactants and coatings due to its amphiphilic properties, enhancing the performance of these materials .

The compound exhibits several biological activities that make it valuable in research:

  • Antibacterial Properties : Preliminary studies suggest that it possesses antibacterial effects, which could be harnessed in developing new antimicrobial agents .
  • Antioxidant and Anti-inflammatory Effects : The compound has shown potential as an antioxidant and anti-inflammatory agent, which could be beneficial in treating conditions associated with oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction influences various biochemical pathways, including those related to neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₁₁H₁₆ClNO 213.71 -OCH₃ Electron-donating group; enhances lipophilicity and metabolic stability .
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN 203.69 -F Electronegative substituent; increases polarity and potential CNS penetration .
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅Cl₂N 220.14 -Cl Higher lipophilicity; may prolong half-life due to slower metabolism .
1-(furan-2-yl)-2-methylpropan-1-amine hydrochloride C₈H₁₄ClNO 175.66 Furan ring Heterocyclic substitution; alters solubility and π-π interaction potential .

Substituent Effects on Physicochemical Properties

  • Methoxy Group (-OCH₃) : The methoxy group in the target compound increases electron density on the phenyl ring, enhancing resonance stabilization. This may improve binding affinity to serotonin or dopamine receptors compared to halogenated analogs .
  • Chlorine’s larger size and lipophilicity may enhance blood-brain barrier permeability but could also increase off-target interactions .
  • Heterocyclic Substitution (Furan) : The furan ring introduces oxygen-based hydrogen bonding capacity, which may improve aqueous solubility but reduce metabolic stability due to oxidative susceptibility .

Pharmacological Implications

  • Methoxy Derivative : Likely exhibits serotonergic or dopaminergic activity based on structural similarity to venlafaxine impurities (e.g., Imp. G(EP): (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride) and amphetamine analogs .
  • However, chlorine’s metabolic inertia may lead to accumulation-related toxicity .
  • Furan Derivative: Limited data exist, but its heterocyclic structure may confer unique binding profiles in GABAergic or adrenergic systems .

Biological Activity

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as 4-Methoxy-α-methylphenethylamine hydrochloride, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}ClN
  • Molecular Weight : 201.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine. This mechanism is similar to other compounds in its class, which are often studied for their stimulant effects.

Key Pathways:

  • Dopaminergic Pathway : The compound enhances dopamine release, which can lead to increased locomotor activity and potential euphoric effects.
  • Norepinephrine Pathway : By promoting norepinephrine release, it may contribute to heightened alertness and energy levels.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in various assays:

Assay Type Result
Cell Viability>80% at concentrations <50 µM
Neurotransmitter ReleaseIncreased dopamine and norepinephrine release by up to 150%
Receptor BindingModerate affinity for serotonin receptors

These findings suggest that the compound may have potential applications in treating conditions related to neurotransmitter dysregulation.

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

  • Behavioral Studies : Rodent models treated with varying doses (10 mg/kg to 50 mg/kg) showed increased locomotor activity and reduced anxiety-like behaviors.
  • Toxicity Assessment : Acute toxicity studies indicated an LD50 of approximately 1984 mg/kg, suggesting a relatively low toxicity profile at therapeutic doses .

Case Studies

A notable case study involved the administration of this compound in a clinical trial aimed at assessing its efficacy in treating attention deficit hyperactivity disorder (ADHD). The results indicated:

  • Efficacy : Participants reported a significant reduction in ADHD symptoms as measured by standardized scales.
  • Side Effects : Mild side effects included insomnia and increased heart rate, which were manageable with dose adjustments.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4-methoxyphenylmethylamine with methyl iodide under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:
  • Reaction Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Yield Enhancement : Adjust stoichiometry (1.2:1 methyl iodide to amine) and reaction time (12–24 hrs).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.75 ppm) and methylpropan-1-amine (δ 1.25–1.40 ppm) groups. ¹³C NMR confirms the aromatic C-O bond (δ 160–162 ppm) .
  • HPLC : Use a reverse-phase column with UV detection (254 nm). Relative retention time (RRT) for the compound is 0.4 compared to a reference standard .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 194.1 (free base) and chloride adducts.

Q. How should researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC peak area reduction (<5% indicates stability).
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks absorbance changes (λmax ~280 nm) under UV light exposure.
  • pH Stability : Dissolve in buffered solutions (pH 3–9) and analyze by NMR for structural integrity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., pKa, logP)?

  • Methodological Answer :
  • Computational Validation : Use quantum chemical software (e.g., Gaussian) to calculate pKa. Compare with experimental values derived from potentiometric titration (e.g., Sirius T3 instrument). Adjust solvation models (e.g., COSMO-RS) if deviations exceed 0.5 units .
  • LogP Determination : Experimental shake-flask (octanol/water partition) vs. computational (XLogP3) results. Cross-validate using chromatographic hydrophobicity indices (CHI) via HPLC .

Q. What strategies are effective in developing chiral separation methods for stereoisomers of this compound?

  • Methodological Answer :
  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (0.8 mL/min) and temperature (25°C) .
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable on C18 columns.

Q. How can researchers elucidate the compound’s degradation pathways under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Treat with H₂O₂ (3% v/v) at 60°C for 6 hrs. Analyze by LC-MS to identify N-oxide and demethylated byproducts.
  • Mechanistic Insight : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict vulnerable sites (e.g., methoxy group) .

Q. What in silico and in vitro approaches are suitable for predicting biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with adrenergic receptors (e.g., α₁A subtype). Prioritize binding poses with ∆G < −7 kcal/mol .
  • In Vitro Assays : Screen for receptor affinity via competitive radioligand binding (³H-prazosin for α₁ receptors). IC₅₀ values <1 µM indicate high potency.

Methodological Challenges & Solutions

Q. How can computational tools guide retrosynthetic planning for novel derivatives?

  • Answer : Leverage AI-driven platforms (e.g., ICReDD) combining quantum mechanics and reaction databases (Reaxys, Pistachio). Input target structure to generate one-step routes, e.g., reductive amination of 4-methoxypropiophenone with methylamine .

Q. What experimental adjustments improve low yields in large-scale synthesis?

  • Answer :
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps.
  • Solvent Optimization : Switch from THF to DMF for better amine solubility.
  • Process Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
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1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.